![molecular formula C48H32 B13100158 9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple aromatic rings, which contribute to its stability and reactivity
Métodos De Preparación
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and naphthalene moieties. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its stable aromatic structure.
Mecanismo De Acción
The mechanism by which 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its interaction with aromatic systems. The compound can engage in π-π stacking interactions, which are crucial in stabilizing molecular assemblies in materials science. In biological systems, its fluorescent properties allow it to bind to specific proteins or nucleic acids, enabling visualization and tracking of biological processes.
Comparación Con Compuestos Similares
Similar compounds to 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene include:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a scintillator in radiation detection.
1,1’-Biphenyl-4-yl-10-phenylanthracene: Similar in structure but with different substitution patterns, affecting its electronic properties.
4-(4-Phenylnaphthalen-1-yl)phenyl derivatives: These compounds share the naphthalene and phenyl groups, contributing to their stability and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of aromatic compounds in scientific research and industry.
Propiedades
Fórmula molecular |
C48H32 |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
9-[4-(4-phenylnaphthalen-1-yl)phenyl]-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C48H32/c1-3-13-33(14-4-1)34-23-27-37(28-24-34)47-43-19-9-11-21-45(43)48(46-22-12-10-20-44(46)47)38-29-25-36(26-30-38)40-32-31-39(35-15-5-2-6-16-35)41-17-7-8-18-42(40)41/h1-32H |
Clave InChI |
UJWXNVGRBXQCDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


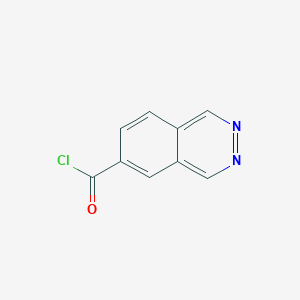
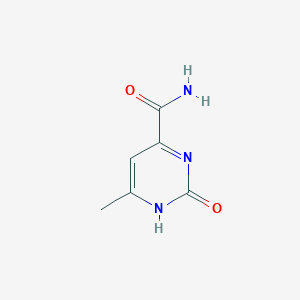
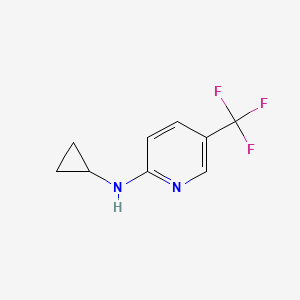




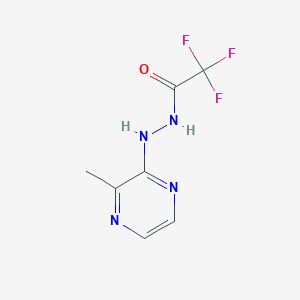
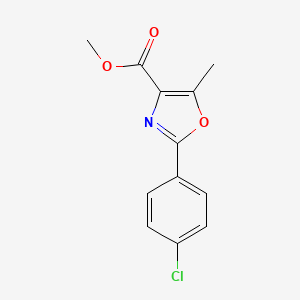
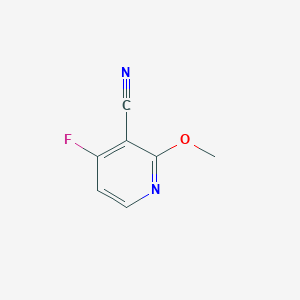
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
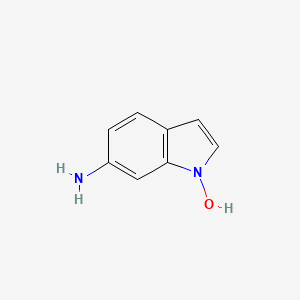
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
